Technical Guide: Solubility & Handling of Fmoc-D-Lys-Oall HCl
Technical Guide: Solubility & Handling of Fmoc-D-Lys-Oall HCl
Executive Summary
Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine allyl ester hydrochloride) is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of cyclic, branched, and side-chain modified peptides. Its unique physicochemical profile—combining the hydrophobic Fmoc and allyl ester groups with a polar, ionic
This guide provides a validated solubility matrix, dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting workflows to ensure high-yield incorporation of this residue.
Physicochemical Profile & Solubility Mechanism[1][2][3]
To master the handling of Fmoc-D-Lys-Oall HCl, one must understand the competing forces within its molecular structure:
-
Hydrophobic Domains (Soluble in Organics):
-
N-
-Fmoc group: Large aromatic system, highly lipophilic. -
C-terminal Allyl Ester (Oall): Non-polar ester linkage.
-
-
Hydrophilic/Ionic Domain (Insoluble in Non-polars):
-
Side-chain (
-Amine): Present as a hydrochloride salt ( ). This ionic charge creates a high lattice energy that resists dissolution in non-polar solvents like Dichloromethane (DCM) or Diethyl Ether.[1]
-
The Solubility Paradox: While the Fmoc and Allyl groups suggest solubility in DCM, the HCl salt dominates the physical properties, often causing the reagent to "gum up" or remain as a suspension in pure halogenated solvents. Successful dissolution requires high-dielectric polar aprotic solvents or the addition of a chaotic agent (base/acid) to break the ionic lattice.
Solvent Compatibility Matrix
The following data summarizes the solubility behavior of Fmoc-D-Lys-Oall HCl (approx. 0.1 M to 0.5 M concentrations) at room temperature (
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMF (Dimethylformamide) | High ( | Primary choice for SPPS coupling and stock solutions. |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Very High ( | Ideal for analytical samples (NMR) or "difficult sequences" where DMF fails.[1] |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative to DMF for microwave synthesis; reduces aggregation. |
| Chlorinated | DCM (Dichloromethane) | Low / Suspension | Avoid as a sole solvent.[1] The salt form does not dissolve well. Requires 10-20% DMF or MeOH to solubilize. |
| Polar Protic | Methanol / Ethanol | Moderate to High | Good for dissolving the salt, but prohibited during coupling (risk of esterification).[1] |
| Aqueous | Water | Conditional | Soluble due to HCl salt, but the Fmoc group causes turbidity/precipitation at neutral pH.[1] Not useful for SPPS. |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used for precipitation and washing (crashing out the product). |
Experimental Workflows
Protocol A: Standard Dissolution for SPPS (Coupling)
Objective: Dissolve Fmoc-D-Lys-Oall HCl for coupling to a resin-bound peptide or for solution-phase reaction.
Context: The
Scenario: Coupling Fmoc-D-Lys-Oall HCl to a resin is impossible directly because the C-terminus is capped as an Allyl ester. This reagent is typically used in solution phase or anchored via the side chain.
Correct Usage Scenario: You are likely reacting the free
-
Weighing: Weigh the target mass of Fmoc-D-Lys-Oall HCl.
-
Primary Solvent: Add DMF (peptide synthesis grade, amine-free) to achieve a concentration of 0.1 M – 0.2 M.
-
Observation: The powder should dissolve readily. If slightly turbid, sonicate for 30 seconds.
-
-
Neutralization (CRITICAL):
-
The
-amine is blocked by HCl. To make it nucleophilic, add DIPEA (Diisopropylethylamine).[1] -
Ratio: Add 1.0 to 1.5 equivalents of DIPEA relative to the Lysine derivative.
-
Caution: Do not add DIPEA until you are ready to couple.[1] Free amines in DMF can slowly degrade Fmoc groups over time (though slower than piperidine).[1]
-
-
Coupling: Add the solution immediately to the activated carboxylic acid component.
Protocol B: Recovery & Purification (Precipitation)
Objective: Recover unreacted reagent or purify the product after a reaction.[2][3]
-
Concentration: Rotovap the reaction mixture (DMF/DCM) to a minimal volume (oil).
-
Precipitation: Pour the oily residue into 10 volumes of ice-cold Diethyl Ether (or MTBE).
-
Trituration: The Fmoc-D-Lys-Oall HCl should precipitate as a white to off-white solid. Scratch the flask walls if oiling occurs.
-
Collection: Filter or centrifuge (3000 rpm, 5 min) to collect the solid. Wash twice with cold ether.[1]
Decision Logic & Troubleshooting
The following diagram illustrates the decision process for solvent selection based on the intended chemical operation.
Figure 1: Solvent Selection Decision Tree for Fmoc-D-Lys-Oall HCl.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Cloudiness in DCM | The HCl salt is insoluble in non-polar DCM. | Add a co-solvent: 10-20% DMF or Methanol (if not coupling). |
| Gelation in DMF | High concentration (>0.5 M) or aggregation.[1] | Dilute to <0.2 M or switch to NMP. Warm gently to |
| Fmoc Loss | Storage in DMF/DMSO for prolonged periods. | Make solutions fresh. Trace amines in DMF can cleave Fmoc.[1] Store solids at |
| Incomplete Reaction | Failure to neutralize the HCl salt. | Ensure DIPEA (1.0 - 1.5 eq) is added to the solution to free the |
Orthogonal Protection Strategy
Fmoc-D-Lys-Oall HCl is a powerful tool for Head-to-Tail Cyclization or Side-Chain Anchoring .
-
Fmoc: Removed by Piperidine (Base labile).[1]
-
Oall (Allyl Ester): Removed by
(Palladium catalyzed).[1][5] -
Side Chain (
-NH2): Free (after neutralization) for immediate branching or anchoring.
This orthogonality allows the synthesis of complex cyclic peptides without affecting the side-chain integrity of other residues.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[3][5][][7] Chemical Reviews.[1] (General reference for Fmoc/Allyl orthogonality).
-
PubChem. Compound Summary: Glycine allyl ester hydrochloride (Analogous solubility properties).[1][8] Retrieved from [Link][1]
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Prop-2-en-1-yl 2-aminoacetate hydrochloride | C5H10ClNO2 | CID 85660172 - PubChem [pubchem.ncbi.nlm.nih.gov]
